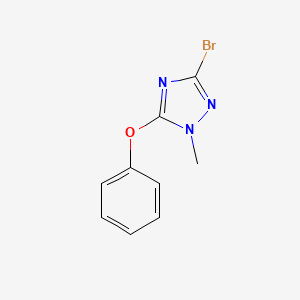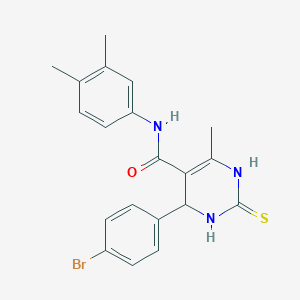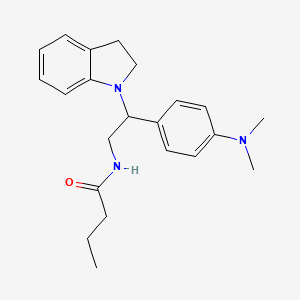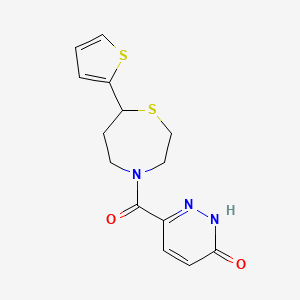
3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is a useful intermediate used in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H4BrN3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Triazole compounds, including 1,2,4-triazoles, have been synthesized and characterized for their biological activities. These compounds exhibit significant enhancement in bioactivity upon chelation or coordination with metal ions. Computational studies have also been carried out to understand their molecular stability and bonding interactions (Sumrra et al., 2018).
Antimicrobial and Antioxidant Properties
- Novel 1,2,4-substituted triazoles have been synthesized and evaluated for their urease and anti-proliferative activities. These compounds have demonstrated significant antimicrobial properties (Ali et al., 2022).
- Research on 1,2,3-triazoles, a close variant of 1,2,4-triazoles, shows their diverse applications in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions (Schulze & Schubert, 2014).
Application in Drug Discovery
- The use of click chemistry in drug discovery, which often involves triazole formations, is increasingly found in all aspects of drug discovery. Triazole products associate with biological targets through hydrogen bonding and dipole interactions (Kolb & Sharpless, 2003).
Catalysis and Chemical Reactions
- Triazole-based ligands have been used in catalyst activation and transfer hydrogenation aspects. They show efficient catalytic processes, particularly in reactions involving alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).
Functionalization of Nanoparticles
- Triazole formation by 1,3-dipolar cycloaddition reactions, or "click" chemistry, has been used to functionalize the surfaces of Au nanoparticles. This method is significant for imparting chemical functionality to nanoparticles (Fleming et al., 2006).
Bioisostere in Medicinal Chemistry
- The 1,2,3-triazole ring, a relative of 1,2,4-triazoles, serves as a bioisostere in medicinal chemistry. It's used in designing drug analogs for various bioactivities like antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-1-methyl-5-phenoxy-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFOUPXCZOZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)
![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2671929.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)
![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)

